Delta 9,11-canrenone

Vue d'ensemble

Description

Delta 9,11-Canrenone is a synthetic steroidal compound that belongs to the class of mineralocorticoid receptor antagonists. It is an active metabolite of spironolactone and is used primarily for its diuretic and antihypertensive properties. This compound is known for its ability to inhibit the effects of aldosterone, a hormone that regulates sodium and water balance in the body .

Applications De Recherche Scientifique

Cardiovascular Health

Delta 9,11-canrenone has shown promise in managing conditions such as hypertension and heart failure. Research indicates that it can inhibit steroidogenic enzymes like 11β-hydroxylase and cholesterol side-chain cleavage enzyme, leading to diuretic effects and reduced blood pressure levels. A comparative study highlighted that patients treated with canrenone exhibited lower systolic and diastolic blood pressure compared to those on conventional therapy .

Vascular Function

Recent studies have demonstrated that this compound can restore vasorelaxation impaired by marinobufagenin (MBG) in preeclampsia (PE) models. The compound antagonizes the fibrotic effects of MBG on vascular tissues, suggesting its potential as a therapeutic agent for vascular fibrosis associated with renal failure and other conditions .

Anti-fibrotic Effects

This compound's ability to counteract fibrotic processes is significant. In experiments involving umbilical arteries treated with MBG, canrenone improved relaxation responses, indicating its role in mitigating vascular stiffness and fibrosis . This property may extend its applications beyond cardiovascular health into broader areas of fibrotic disease management.

- Study on Hypertensive Patients : A study involving hypertensive patients treated with canrenone showed significant reductions in left ventricular mass index and improved diastolic function compared to those receiving standard treatment .

- Research on Vascular Relaxation : In a controlled experiment assessing umbilical artery responses in PE models, canrenone administration restored vasorelaxation significantly better than untreated controls .

- Long-term Therapy Outcomes : Longitudinal data from patients on canrenone therapy demonstrated sustained benefits in blood pressure regulation and reduced progression of heart failure symptoms over a decade .

Mécanisme D'action

Target of Action

Delta 9,11-Canrenone, also known as 3AC47AUW33, is a steroidal antimineralocorticoid . Its primary targets are mineralocorticoid receptors (MRs), which play a crucial role in regulating electrolyte balance and blood pressure .

Mode of Action

This compound acts as an antagonist to MRs . By binding to these receptors, it prevents the action of mineralocorticoids, hormones that promote the absorption of sodium and water in the kidneys. This interaction results in a diuretic effect, leading to increased excretion of water and sodium, and decreased excretion of potassium .

Biochemical Pathways

It is known to interfere with the renin-angiotensin-aldosterone system (raas), a hormone system that regulates blood pressure and fluid balance . By blocking the action of aldosterone on MRs, this compound disrupts the normal function of this system, leading to its diuretic and antihypertensive effects .

Pharmacokinetics

The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME). After oral administration, the compound is absorbed into the bloodstream . It is then distributed throughout the body, binding to MRs in target tissues . The compound is metabolized in the liver, and the metabolites, along with the unchanged drug, are excreted in the urine . The half-life of elimination was found to be 4.9±1.8 hours (i.v.) and 3.9±1.2 hours (p.o.) .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve its diuretic and antihypertensive effects. By blocking the action of aldosterone on MRs, it increases the excretion of sodium and water and decreases the excretion of potassium . This leads to a decrease in blood volume and blood pressure. Additionally, by preventing potassium loss, it helps maintain normal heart rhythms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as diet (especially sodium and potassium intake), hydration status, and co-administration with other medications can affect its diuretic and antihypertensive effects . Furthermore, individual patient factors, such as kidney function and genetic variations in MRs or metabolic enzymes, can also influence the drug’s action .

Analyse Biochimique

Biochemical Properties

Delta 9,11-Canrenone interacts with various enzymes, proteins, and other biomolecules. It is reportedly more potent as an antimineralocorticoid relative to spironolactone, but is considerably less potent and effective as an antiandrogen . The compound’s role in biochemical reactions is primarily related to its antimineralocorticoid activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting as an antimineralocorticoid . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to be effective in the treatment of hirsutism in women .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an antimineralocorticoid, it binds to mineralocorticoid receptors, blocking their activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Delta 9,11-Canrenone can be synthesized through the microbial transformation of canrenone using Aspergillus ochraceus. The process involves the use of multiple-impeller configurations to enhance the efficiency of the bioconversion . Another method involves the bromination of a precursor compound followed by a reaction with lithium bromide in dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced bioreactors and computational fluid dynamics to optimize the microbial transformation process. The choice of impeller configuration plays a crucial role in achieving high conversion ratios and maintaining the stability of the microbial cells .

Analyse Des Réactions Chimiques

Types of Reactions: Delta 9,11-Canrenone undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its microbial transformation to 11 α-Hydroxycanrenone, a key intermediate in the synthesis of eplerenone .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a suitable solvent.

Major Products: The major products formed from these reactions include various hydroxylated derivatives and other steroidal intermediates that are valuable in pharmaceutical synthesis .

Comparaison Avec Des Composés Similaires

Spironolactone: A parent compound of Delta 9,11-Canrenone, used for similar therapeutic purposes.

Eplerenone: Another mineralocorticoid receptor antagonist with a similar mechanism of action but different pharmacokinetic properties.

Finerenone: A newer non-steroidal mineralocorticoid receptor antagonist with high selectivity and a favorable safety profile.

Uniqueness: this compound is unique due to its specific structural modifications that enhance its binding affinity and selectivity for mineralocorticoid receptors. Unlike spironolactone, it has fewer androgenic and progestogenic side effects, making it a more targeted therapeutic agent .

Activité Biologique

Delta 9,11-canrenone is a synthetic steroidal compound that functions primarily as a mineralocorticoid receptor antagonist. It is an active metabolite of spironolactone and has gained attention for its significant biological activities, particularly in the context of cardiovascular health and fluid balance regulation. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of this compound

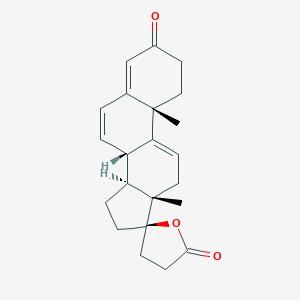

- Chemical Structure : this compound is characterized by a steroidal backbone with specific modifications that enhance its receptor binding capabilities.

- Classification : It belongs to the class of antimineralocorticoids, which are compounds that inhibit the action of aldosterone at the mineralocorticoid receptors (MRs).

This compound exerts its effects primarily through the following mechanisms:

- Antagonism of Mineralocorticoid Receptors : By binding to MRs, it blocks the action of aldosterone, leading to increased sodium and water excretion while retaining potassium.

- Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS) : This inhibition contributes to its antihypertensive effects and diuretic properties.

- Effects on Vascular Function : Recent studies indicate that this compound can restore vasorelaxation impaired by marinobufagenin (MBG) in human preeclampsia (PE), suggesting a role in vascular health .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : After oral administration, it is rapidly absorbed into the bloodstream.

- Distribution : It distributes widely in body tissues due to its lipophilic nature.

- Metabolism : Primarily metabolized in the liver; its metabolites include various hydroxylated derivatives.

- Excretion : Excreted via urine, with both parent compound and metabolites detectable.

Diuretic and Antihypertensive Properties

This compound is recognized for its potent diuretic effects. It enhances sodium excretion while promoting potassium retention, making it valuable in managing conditions such as hypertension and heart failure. The following table summarizes key pharmacological effects:

| Effect | Description |

|---|---|

| Diuretic Activity | Increases sodium and water excretion; decreases potassium loss |

| Antihypertensive Action | Lowers blood pressure by inhibiting aldosterone's effects on renal function |

| Cardiovascular Benefits | Improves vascular responsiveness and reduces fibrosis in arterial tissues |

Case Studies

- Vasorelaxation Restoration in Preeclampsia : A study demonstrated that this compound could restore impaired vasorelaxation in umbilical arteries affected by MBG in patients with PE. The compound significantly improved vascular responsiveness to sodium nitroprusside (SNP), indicating its potential therapeutic role in managing vascular dysfunction associated with pregnancy complications .

- Comparison with Spironolactone : this compound has been shown to be more potent than spironolactone as an antimineralocorticoid but less effective as an antiandrogen. This distinction highlights its specific applications in clinical settings where mineralocorticoid antagonism is desired without significant androgenic effects.

Research Findings

Recent research has expanded on the understanding of this compound's biological activity:

- Cellular Effects : The compound influences various cellular processes by modulating gene expression related to fluid balance and vascular function.

- Biochemical Pathways : Its interference with RAAS not only affects blood pressure regulation but also has implications for heart remodeling and fibrosis prevention .

Propriétés

IUPAC Name |

(8S,10R,13S,14S,17R)-10,13-dimethylspiro[2,8,12,14,15,16-hexahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,6,13,16,18H,5,7-12H2,1-2H3/t16-,18+,20+,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNZISFQKMPWRJ-DOYHNPMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1C=CC3C2=CCC4(C3CCC45CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1C=C[C@@H]3C2=CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469189 | |

| Record name | (8S,10R,13S,14S,17R)-10,13-Dimethyl-1,8,10,12,13,14,15,16-octahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95716-71-5 | |

| Record name | Pregna-4,6,9(11)-triene-21-carboxylic acid, 17-hydroxy-3-oxo-, γ-lactone, (17α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95716-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | delta9-11-Canrenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095716715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8S,10R,13S,14S,17R)-10,13-Dimethyl-1,8,10,12,13,14,15,16-octahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .DELTA.9-11-CANRENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AC47AUW33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.